Direct Comparison: High-Affinity 5-HT2A Binding of the 4-Fluorobenzoyl Moiety
The 4-(4-fluorobenzoyl)piperidine fragment is a high-affinity pharmacophore for the 5-HT2A receptor. In direct competitive radioligand binding assays using rat cortical membranes, a simplified analog, N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine (compound 39), demonstrated nearly equivalent binding affinity (Ki = 5.3 nM) compared to the prototypical 5-HT2A antagonist ketanserin (Ki = 3.5 nM) [1]. This indicates that the core 4-(4-fluorobenzoyl)piperidine structure retains the majority of ketanserin's binding potency even when the large quinazolinedione moiety is removed.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 5.3 nM (as the N-(4-phenylbutyl) analog) |
| Comparator Or Baseline | Ketanserin: Ki = 3.5 nM |
| Quantified Difference | ~1.5-fold lower affinity (within same order of magnitude) |
| Conditions | [3H]Ketanserin radioligand binding assay, rat cortical membranes |
Why This Matters
This establishes that the 4-(4-fluorobenzoyl)piperidine fragment is a validated, potent 5-HT2A pharmacophore suitable as a starting point for simplified antagonist design.
- [1] Glennon RA, Westkaemper RB. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. J Med Chem. 1992;35(26):4903-4910. View Source
